

2-Pentylpyridine chemical properties and structure

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Compound of Interest

Compound Name: 2-Pentylpyridine

Cat. No.: B1580524

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An In-Depth Technical Guide to the Chemical Properties and Structure of **2-Pentylpyridine**

Abstract

2-Pentylpyridine is an alkylpyridine, a class of organic compounds characterized by a pyridine ring substituted with an alkyl group. It is a significant compound within the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications of **2-pentylpyridine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Pentylpyridine consists of a pyridine ring where a hydrogen atom at position 2 is substituted by a pentyl group. The nitrogen atom in the aromatic heterocyclic ring imparts basicity and specific reactivity to the molecule.^[1]

Identifier	Value
IUPAC Name	2-pentylpyridine[2]
CAS Number	2294-76-0[3][4][5][6]
Molecular Formula	C ₁₀ H ₁₅ N[1][2][3][4][5][6][7][8][9]
Molecular Weight	149.23 g/mol [2][5][9]
SMILES	CCCCCc1ccccc1[1][2][9]
InChI	1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3[1][2][3][4][6][8][9]
InChIKey	HSDXVAOHEOSTFZ-UHFFFAOYSA-N[1][2][3][4][6][8][9]
Synonyms	2-n-Amylpyridine, 1-(2-Pyridyl)pentane, Pyridine, 2-pentyl-[1][3][4][5][6]

Physicochemical and Organoleptic Properties

2-Pentylpyridine is typically a colorless to pale yellow liquid.[1][2] Its hydrophobic pentyl chain makes it more soluble in organic solvents than in water.[1]

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[1][2][10]
Odor	Tallow-like, green, peppery, mushroom, oily, meaty	[11][12]
Boiling Point	102-107 °C (lit.)	[2][9][11]
Density	0.897 g/mL at 25 °C (lit.)	[2][9][11]
Refractive Index	1.485-1.491 at 20 °C (lit.)	[2][9][10][11]
Flash Point	79 °C (174.2 °F) - closed cup	[9][10]
Solubility	Insoluble in water, soluble in organic solvents	[1][2]
pKa (Predicted)	6.01 ± 0.10	[7]

Spectroscopic Data

The structural identity of **2-pentylpyridine** is confirmed through various spectroscopic techniques.

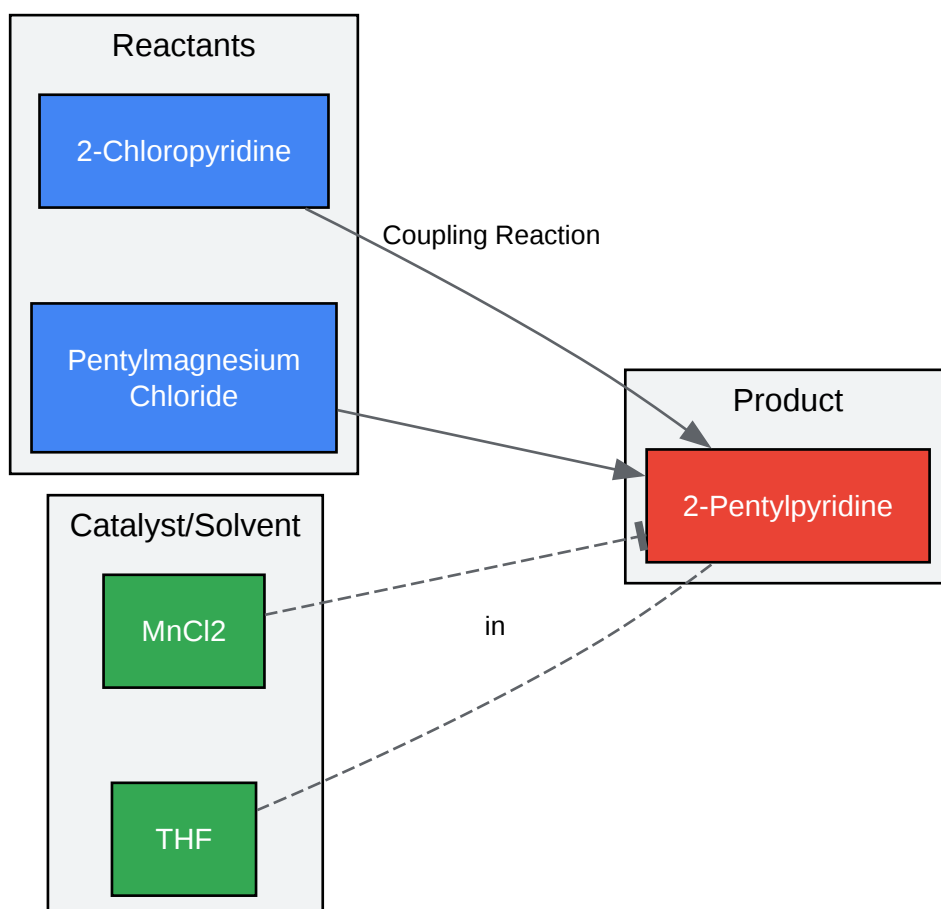
Technique	Key Features
¹ H NMR	Signals corresponding to the protons on the pyridine ring and the aliphatic pentyl chain.[2][8]
¹³ C NMR	Resonances for the five distinct carbon atoms of the pyridine ring and the five carbons of the pentyl group.[2][13]
Infrared (IR)	Characteristic absorption bands for C-H stretching of the alkyl chain and C=N/C=C stretching of the pyridine ring.[2][14]
Mass Spec. (MS)	Molecular ion peak corresponding to its mass; fragmentation pattern includes a prominent peak at m/z 93.[2][3]

Synthesis and Reactivity

Synthesis Pathways

Several synthetic routes are available for the preparation of **2-pentylpyridine**. Common methods include:

- Alkylation of 2-Picoline: Deprotonation of 2-picoline with a strong base like n-butyllithium to form 2-picollyl lithium, followed by alkylation with a pentyl halide.[\[11\]](#)
- Grignard Reaction: Coupling of a Grignard reagent, such as pentylmagnesium chloride, with 2-chloropyridine.[\[11\]](#)
- Hydrogenation: Reduction of 2-pentenyl pyridine to saturate the alkenyl side chain.[\[11\]](#)

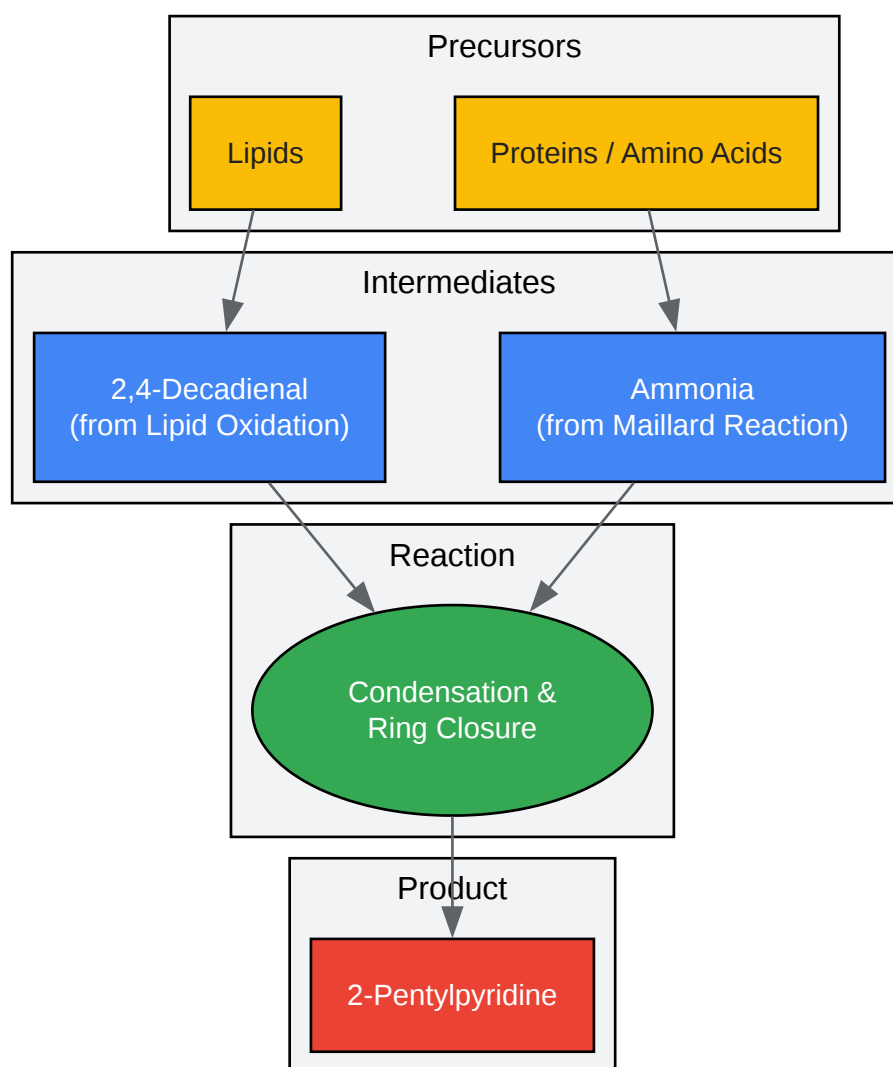


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Caption: A generalized workflow for the synthesis of **2-pentylpyridine**.

Natural Formation

2-Pentylpyridine is a known product of the Maillard reaction and lipid degradation pathways during the cooking of food.[15] It is formed from the interaction of ammonia, often generated from amino acids, with lipid oxidation products like 2,4-decadienal.[12][16] This formation contributes significantly to the desirable roasted and savory flavors in cooked meats, nuts, and vegetables.[11][12]



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Caption: Natural formation pathway of **2-pentylpyridine** in food systems.

Chemical Reactivity

The pyridine moiety governs the reactivity of **2-pentylpyridine**. The lone pair of electrons on the nitrogen atom makes it a weak base and a nucleophile.^[1] The molecule can undergo electrophilic substitution on the pyridine ring, although it is less reactive than benzene. It can also participate in various nucleophilic attacks.^[1]

Applications

Flavor and Fragrance Industry

2-Pentylpyridine is a FEMA-recognized flavoring agent (FEMA No. 3383).^{[2][7]} It is used to impart nutty, green, and savory notes in a variety of food products, including seasonings, soups, baked goods, and confectionery.^[10] Its presence has been identified in shallow-fried beef, roasted peanuts, bell peppers, and cooked chicken.^{[11][12]}

Role in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.^[17] Pyridine-based compounds are explored for a wide range of therapeutic applications due to their ability to form hydrogen bonds, act as bioisosteres for other aromatic rings, and improve pharmacokinetic properties.^[17] While **2-pentylpyridine** itself is not a drug, it serves as a valuable intermediate and building block for the synthesis of more complex, biologically active molecules.^{[1][10]}

Agrochemicals and Other Uses

Similar to its role in pharmaceuticals, **2-pentylpyridine** can be an intermediate in the production of agrochemicals.^[1] Its chemical properties make it a useful component in various organic synthesis applications.

Experimental Protocols

General Purification Protocol

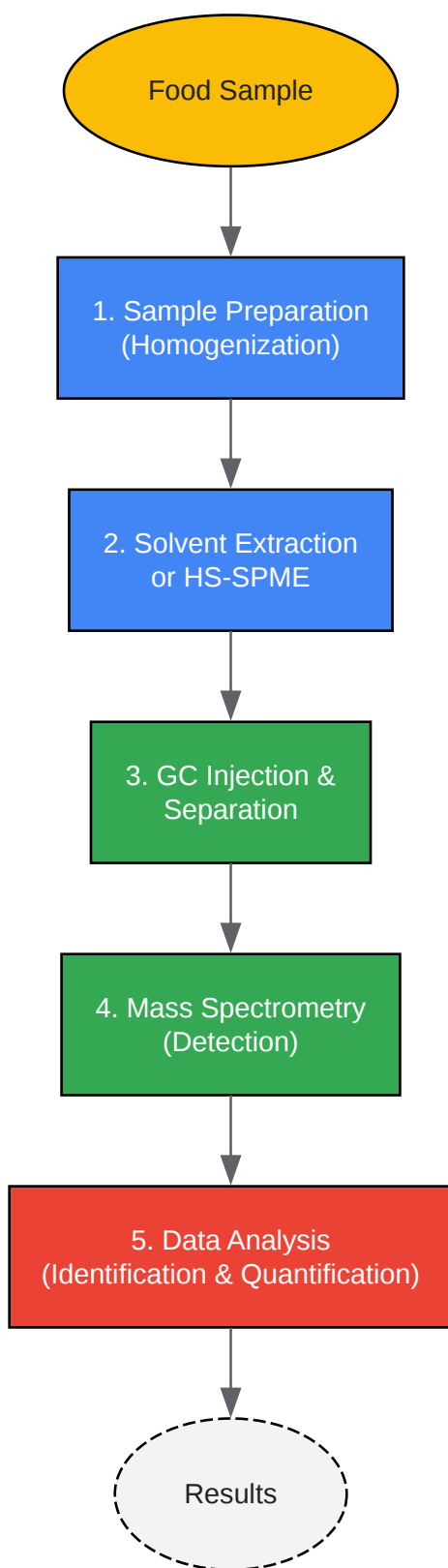
For laboratory use, **2-pentylpyridine** can be purified by drying it over sodium hydroxide (NaOH) for several days, followed by distillation from calcium oxide (CaO) under reduced pressure.^[11] The middle fraction is collected and may be redistilled for higher purity.^[11]

Analytical Protocol: GC/MS for Food Samples

Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for identifying and quantifying **2-pentylpyridine** in complex food matrices.

Methodology:

- **Sample Preparation:** A food sample (e.g., defatted soybean flour) is homogenized.[\[16\]](#)
- **Extraction:** Volatile compounds, including **2-pentylpyridine**, are extracted using a suitable solvent system (e.g., hexane or a chloroform/methanol/water mixture) or by headspace solid-phase microextraction (HS-SPME).[\[16\]](#)
- **Concentration:** The solvent is carefully evaporated to concentrate the analytes.
- **Analysis:** The concentrated extract is injected into a GC/MS system. The compounds are separated on a capillary column and identified based on their mass spectra and retention times compared to an authentic standard.



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